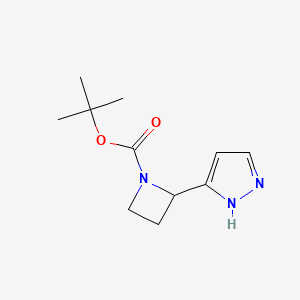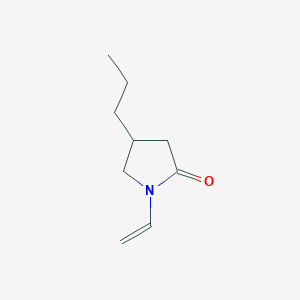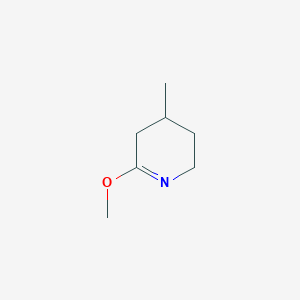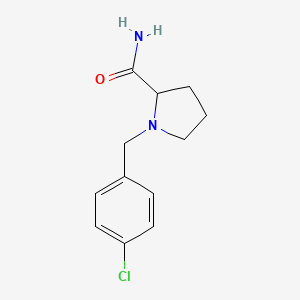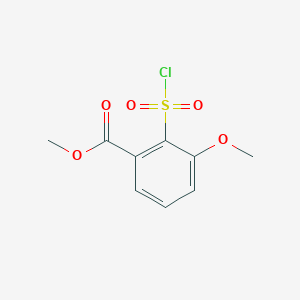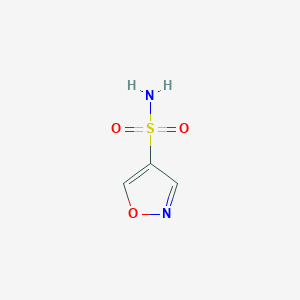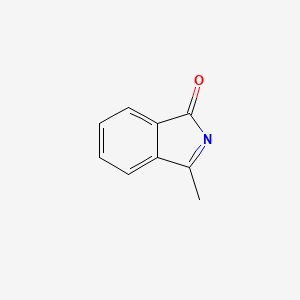
3-methyl-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing ring The presence of a methyl group at the 3-position of the isoindoline ring distinguishes it from other isoindoline derivatives
作用机制
Target of Action
It’s worth noting that isoindoline-1,3-dione derivatives, a group to which this compound belongs, have been found to exhibit affinity for cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to inhibit cox enzymes . This inhibition could potentially result in a decrease in the production of prostaglandins, lipid compounds that contribute to inflammation, pain, and fever .
Biochemical Pathways
Given the potential cox-inhibiting properties of isoindoline-1,3-dione derivatives , it’s plausible that this compound could impact the arachidonic acid pathway, which is involved in the production of prostaglandins.
Result of Action
If this compound does indeed inhibit cox enzymes as other isoindoline-1,3-dione derivatives do , it could potentially reduce inflammation by decreasing prostaglandin production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-isoindol-1-one can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, a phthalaldehydic acid can react with a primary amine and an indole in water under catalyst-free conditions to yield isoindoline derivatives . Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which undergoes a domino reaction with primary amines to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
3-methyl-1H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitrogen atom and the carbonyl group in the isoindoline ring makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the carbonyl group or the aromatic ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various reduced forms of the isoindoline ring.
科学研究应用
3-methyl-1H-isoindol-1-one has a wide range of applications in scientific research:
相似化合物的比较
3-methyl-1H-isoindol-1-one can be compared with other isoindoline derivatives, such as:
1H-isoindole-1,3(2H)-dione: This compound lacks the methyl group at the 3-position and has different reactivity and applications.
3-methyl-1,2,3,4-tetrahydrocarbazole: This compound has a similar fused ring system but differs in the degree of saturation and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-methylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFXZVKVFMAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
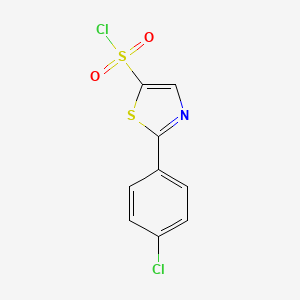
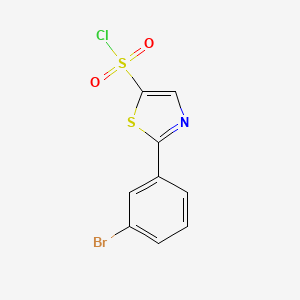


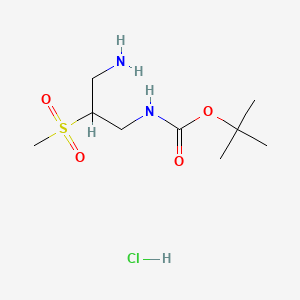
![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)
